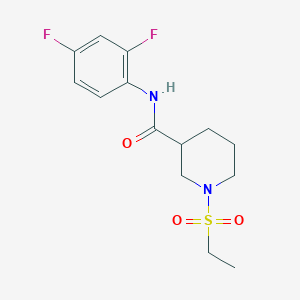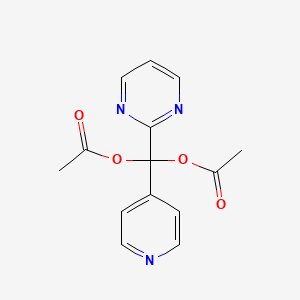![molecular formula C17H23FN4S B4682118 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4682118.png)
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea
Overview
Description
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of cancer cells and immune cells.
Mechanism of Action
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea exerts its pharmacological effects by inhibiting the activity of BTK, which is a critical mediator of B-cell receptor signaling. BTK plays a crucial role in the development and survival of cancer cells and immune cells by regulating various cellular processes such as proliferation, survival, and differentiation. The inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is crucial for the survival and growth of cancer cells and immune cells. This compound has been shown to be a potent and selective inhibitor of BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects on cancer cells and immune cells. The compound has been shown to inhibit the phosphorylation of BTK, which is a crucial step in the activation of B-cell receptor signaling. The inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is crucial for the survival and growth of cancer cells and immune cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit the production of cytokines and chemokines in immune cells.
Advantages and Limitations for Lab Experiments
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has several advantages for lab experiments. The compound is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. The compound is relatively expensive and requires specialized equipment and expertise for its synthesis and purification. This compound also has limited solubility in water, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for the development and application of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea. One potential direction is the clinical development of this compound for the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Another potential direction is the development of this compound as a combination therapy with other drugs that target different pathways involved in cancer and immune cell signaling. Furthermore, this compound could be used as a tool for studying the role of BTK in various cellular processes and for identifying new therapeutic targets for the treatment of cancer and autoimmune diseases.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been extensively studied for its potential application in the treatment of various types of cancer and autoimmune diseases. The compound has been shown to be a potent inhibitor of BTK, which is a key mediator of B-cell receptor signaling. The inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is crucial for the survival and growth of cancer cells and immune cells. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4S/c1-11(2)9-19-17(23)20-16-12(3)21-22(13(16)4)10-14-5-7-15(18)8-6-14/h5-8,11H,9-10H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJQNORNOHOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4682035.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4682056.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)

![4-[2-(2-quinolinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B4682099.png)
![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4682108.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4682111.png)
![4,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B4682116.png)
![8,9-dimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682125.png)